Gold‑Catalyzed Cycloisomerization Yield: 1‑Amino‑3‑yn‑2‑ol Scaffold vs. Regioisomeric Amino‑Alkynols
N‑Sulfonyl derivatives of 1‑aminobut‑3‑yn‑2‑ol undergo gold(I)‑catalyzed domino aminocyclization/1,3‑sulfonyl migration to afford 1‑substituted 3‑sulfonyl‑1H‑pyrroles in good to high yields. Under standardized conditions (2 mol % [Au(IPr)(NCPh)]SbF₆, CH₂Cl₂, 80 °C, 16 h), isolated yields for a broad panel of N‑sulfonyl‑1‑aminobut‑3‑yn‑2‑ol substrates ranged from 82 % to 88 % [REFS‑1]. In contrast, analogous gold‑catalyzed cyclizations of 4‑aminobut‑2‑yn‑1‑ol derivatives typically require distinct catalytic systems and proceed via different mechanistic pathways, with published yields for six‑membered heterocycle formation generally falling in the 50–70 % range under comparable catalyst loadings [REFS‑2].
| Evidence Dimension | Isolated yield in gold(I)‑catalyzed cycloisomerization to N‑heterocycle |
|---|---|
| Target Compound Data | 82–88 % (N‑sulfonyl‑1‑aminobut‑3‑yn‑2‑ol substrates; 10 examples; 80 °C, 16 h, 2 mol % Au catalyst) |
| Comparator Or Baseline | 50–70 % (4‑aminobut‑2‑yn‑1‑ol‑derived substrates; literature range for comparable Au‑ and Pt‑catalyzed cyclizations to six‑membered rings) |
| Quantified Difference | 12–38 percentage points higher yield for the 1‑amino‑3‑yn‑2‑ol scaffold |
| Conditions | [Au(IPr)(NCPh)]SbF₆ (2 mol %), CH₂Cl₂, 80 °C, 16 h; isolated yields after chromatography |
Why This Matters
Higher and more consistent yields translate directly to lower cost‑per‑gram of the final heterocyclic product, a critical procurement consideration when the compound serves as a key intermediate in multi‑step synthesis.
- [1] Teo, W. T.; et al. J. Org. Chem. 2013, 78, 7508–7517. DOI: 10.1021/jo401083m. View Source
- [2] Egi, M.; Azechi, K.; Akai, S. Org. Lett. 2009, 11, 5002–5005. DOI: 10.1021/ol901942t. View Source
